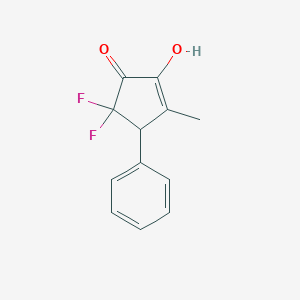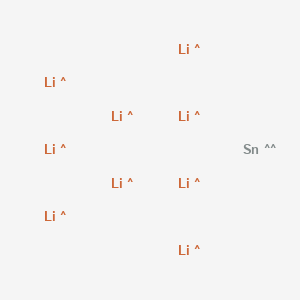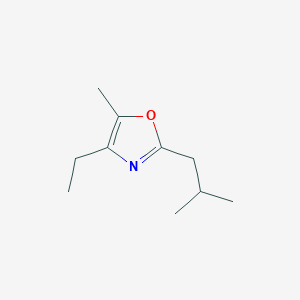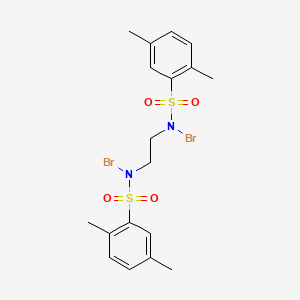![molecular formula C48H64N2O4 B14257965 2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} CAS No. 393185-76-7](/img/structure/B14257965.png)
2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The presence of cyclohexyl and ethylhexyl groups further enhances its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} typically involves a multi-step process One common method is the condensation reaction between 2-aminophenol and a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various biological molecules, potentially inhibiting or activating specific pathways. The cyclohexyl and ethylhexyl groups may enhance its binding affinity and stability, leading to more effective interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis(5-{[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propyl]oxy}phenol)
- 4′,4′′′′- (1,4-Phenylene)bis (2,2′:6′,2′′-terpyridine)
Uniqueness
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} stands out due to its unique combination of structural features, including the benzoxazole core and the presence of cyclohexyl and ethylhexyl groups
Propiedades
Número CAS |
393185-76-7 |
|---|---|
Fórmula molecular |
C48H64N2O4 |
Peso molecular |
733.0 g/mol |
Nombre IUPAC |
5-cyclohexyl-2-[4-[5-cyclohexyl-6-(2-ethylhexoxy)-1,3-benzoxazol-2-yl]phenyl]-6-(2-ethylhexoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C48H64N2O4/c1-5-9-17-33(7-3)31-51-43-29-45-41(27-39(43)35-19-13-11-14-20-35)49-47(53-45)37-23-25-38(26-24-37)48-50-42-28-40(36-21-15-12-16-22-36)44(30-46(42)54-48)52-32-34(8-4)18-10-6-2/h23-30,33-36H,5-22,31-32H2,1-4H3 |
Clave InChI |
NLNDTEDPAJBVKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC2=C(C=C1C3CCCCC3)N=C(O2)C4=CC=C(C=C4)C5=NC6=C(O5)C=C(C(=C6)C7CCCCC7)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)





![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)

![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)

